Bis(tri-tert-butylphosphine)platinum(0)

Organometallic Synthesis Platinum Chemistry Phosphine Complexes

Bis(tri-tert-butylphosphine)platinum(0), commonly denoted as Pt[P(t-Bu)₃]₂, is a zero-valent platinum complex featuring two sterically demanding tri-tert-butylphosphine ligands. It is a highly air- and moisture-sensitive, purple crystalline solid that adopts a linear, two-coordinate geometry in the solid state.

Molecular Formula C24H54P2Pt
Molecular Weight 599.7 g/mol
CAS No. 60648-70-6
Cat. No. B1337045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(tri-tert-butylphosphine)platinum(0)
CAS60648-70-6
Molecular FormulaC24H54P2Pt
Molecular Weight599.7 g/mol
Structural Identifiers
SMILESCC(C)(C)P(C(C)(C)C)C(C)(C)C.CC(C)(C)P(C(C)(C)C)C(C)(C)C.[Pt]
InChIInChI=1S/2C12H27P.Pt/c2*1-10(2,3)13(11(4,5)6)12(7,8)9;/h2*1-9H3;
InChIKeyRJQWVEJVXWLMRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(tri-tert-butylphosphine)platinum(0) CAS 60648-70-6: A Bulky Zero-Valent Platinum Phosphine Complex


Bis(tri-tert-butylphosphine)platinum(0), commonly denoted as Pt[P(t-Bu)₃]₂, is a zero-valent platinum complex featuring two sterically demanding tri-tert-butylphosphine ligands [1]. It is a highly air- and moisture-sensitive, purple crystalline solid that adopts a linear, two-coordinate geometry in the solid state [2]. It is widely recognized as a potent catalyst or catalyst precursor for a range of organic transformations, including cross-coupling reactions, hydrosilylation, and the activation of otherwise inert chemical bonds.

Why Bis(tri-tert-butylphosphine)platinum(0) Cannot Be Replaced by Generic Pt(0) Phosphine Catalysts


The extreme steric bulk and strong electron-donating properties of the P(t-Bu)₃ ligands confer a unique reactivity profile to Pt[P(t-Bu)₃]₂ that distinguishes it from other platinum(0) phosphine complexes, such as Pt(PPh₃)₄ or Pt(PCy₃)₂. The large cone angle (estimated >170°) forces a strictly linear, two-coordinate geometry, which dramatically lowers the activation barrier for oxidative addition to substrates like alkyl and aryl halides compared to more sterically accessible, four-coordinate analogues [1]. Furthermore, the electron-rich nature of the ligand enhances the nucleophilicity of the Pt(0) center, leading to superior stability and selectivity in catalytic cycles, particularly in hydrosilylation, where it outperforms related NHC-Pt(0) complexes [2]. Consequently, substituting Pt[P(t-Bu)₃]₂ with a less hindered or less electron-rich Pt(0) complex would predictably result in lower yields, slower reaction rates, or a complete failure to activate specific substrates, as quantified in the evidence below.

Quantitative Differentiation of Bis(tri-tert-butylphosphine)platinum(0) vs. In-Class Comparators


Facile, High-Yield Synthesis from Readily Available Precursors

The target compound, Pt[P(t-Bu)₃]₂, is synthesized via a direct, high-yielding route from potassium tetrachloroplatinate(II) (K₂PtCl₄) and free tri-tert-butylphosphine [1]. This contrasts with the more complex, multi-step syntheses often required for analogous bulky phosphine or NHC complexes, which may necessitate the use of air-sensitive reducing agents or specialized precursors.

Organometallic Synthesis Platinum Chemistry Phosphine Complexes

Superior Stability and Selectivity in Hydrosilylation vs. NHC-Pt(0) Complexes

A direct comparative study evaluated the catalytic performance of Pt[P(t-Bu)₃]₂ against a state-of-the-art N-heterocyclic carbene platinum(0) complex (NHC-Pt(0)) in hydrosilylation reactions [1]. The target compound exhibited both higher stability under reaction conditions and a markedly superior level of selectivity for the desired hydrosilylated product.

Hydrosilylation Catalysis Silicon Chemistry

Enhanced Reactivity in Oxidative Addition via Unique Two-Coordinate Geometry

Kinetic studies on the oxidative addition of haloarenes (PhX; X = I, Br, Cl) to Pd(PtBu₃)₂, a direct structural analogue of Pt[P(t-Bu)₃]₂, provide a quantitative class-level inference for the platinum complex [1]. The data show that the steric bulk of the t-Bu₃P ligand enforces a low-coordinate (two-coordinate) geometry in the reactive species, which is crucial for the activation of less reactive substrates like chloroarenes.

Oxidative Addition Mechanistic Study Kinetics

Superior Performance in Suzuki Polycondensation vs. Pd(PPh₃)₄ and Pd(Po-Tol₃)₃

A study on Suzuki polycondensation, a key reaction for synthesizing conjugated polymers, provides a class-level inference for the PtBu₃ ligand framework. A Pd/Pt-Bu₃ catalyst significantly outperformed conventional step-growth catalysts, including Pd(PPh₃)₄ and Pd(Po-Tol₃)₃, in terms of reactivity and polymer molecular weight [1].

Suzuki Coupling Polymer Synthesis Conjugated Polymers

Unique Reactivity with Zinc Reagents for Negishi Cross-Coupling

Recent research highlights the specific and advantageous reactivity of Pt[P(t-Bu)₃]₂ with zinc(I/II) compounds, forming Metal-Only Lewis Pairs (MOLPs) that are directly relevant to the transmetalation step of the Negishi cross-coupling reaction [1]. This interaction is facilitated by the steric hindrance of the complex, which promotes Zn–Zn bond cleavage and cooperative reactivity pathways that are not observed with less sterically shielded platinum complexes.

Negishi Coupling Cross-Coupling Organozinc Reagents

Key Application Scenarios for Bis(tri-tert-butylphosphine)platinum(0) Based on Quantified Differentiation


Precision Hydrosilylation for Silicone and Fine Chemical Synthesis

Leverage the proven superior stability and selectivity of Pt[P(t-Bu)₃]₂ over NHC-Pt(0) catalysts in hydrosilylation reactions [1]. This compound is the catalyst of choice for synthesizing high-purity organosilicon compounds, functionalized siloxanes, and advanced silicone materials where minimizing isomerization and side-product formation is critical for material performance and reducing purification costs.

Catalyst for Challenging Suzuki Polycondensation in Polymer Electronics

Employ Pt[P(t-Bu)₃]₂, or its in-situ generated palladium analog, for the synthesis of high molecular weight, defect-free conjugated polymers for OLEDs and OPVs [2]. Evidence confirms that catalysts based on the PtBu₃ scaffold significantly outperform traditional Pd(PPh₃)₄ in these demanding step-growth polymerizations, leading to superior material properties and device efficiencies.

Precursor for Mechanistic Studies of Oxidative Addition to Low-Coordinate Pt(0)

Utilize Pt[P(t-Bu)₃]₂ as a well-defined, crystalline precursor for fundamental studies on oxidative addition to two-coordinate, zero-valent platinum centers. Its clean reactivity with a range of substrates, including alkyl/aryl halides and protic reagents like CHCl₃, makes it an ideal model compound for investigating the elementary steps of catalytic cycles where low-coordinate intermediates are key [3].

Synthesis of Trimetallic Complexes and Metal-Only Lewis Pairs

Capitalize on the unique steric environment of Pt[P(t-Bu)₃]₂ to facilitate the formation of rare trimetallic ReBiPt complexes and rhodium-germanium carbonyl clusters . Its reactivity with zinc electrophiles, which is crucial for understanding and developing novel Negishi cross-coupling catalysts, further underscores its value as a specialized building block for synthesizing complex heterometallic architectures [4].

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